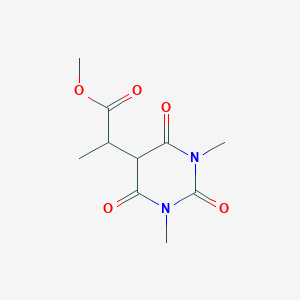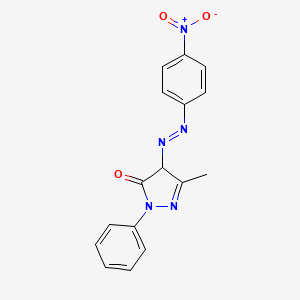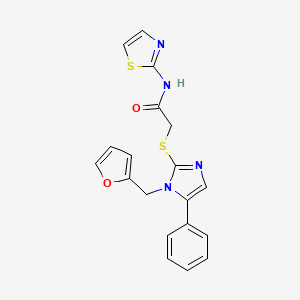
Methyl 2-(1-adamantylcarbamoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(1-adamantylcarbamoylamino)benzoate” likely belongs to the class of compounds known as esters, which are characterized by a carbonyl adjacent to an ether . The molecule contains multiple bonds, aromatic bonds, and several ring structures .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, esters like methyl benzoate are typically synthesized through the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis
The molecule likely contains a total of 57 bonds, including 31 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 ester (aromatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 ether .Chemical Reactions Analysis
Esters like methyl benzoate can undergo a variety of reactions. They react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
While specific properties for “this compound” are not available, methyl benzoate, a related compound, is a colorless liquid at room temperature and has a pleasant odor. It is poorly soluble in water but miscible with organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Adamantyl-based compounds have shown considerable importance in drug design due to their multi-dimensional values, including treatments for neurological conditions and type-2 diabetes, as well as their antiviral abilities. A study detailed the synthesis of 2-(adamantan-1-yl)-2-oxoethyl benzoates and their crystallographic investigation, indicating that the adamantyl moiety serves as an efficient building block for synthesizing derivatives with potential antioxidant and anti-inflammatory activities (C. S. Chidan Kumar et al., 2015).
Catalytic Applications
Palladium-catalyzed asymmetric allylic amination using chiral ferrocenyl pyrazole ligands, including those with an adamantyl substituent, has been investigated for its high enantioselectivity. This research highlights the steric control of η3-allyl configuration and site-selective nucleophilic attack (A. Togni et al., 1996).
Polymer Science
The introduction of adamantyl groups into polyamide-imides (PAIs) has been explored, demonstrating that these PAIs exhibit high thermal stability, mechanical strength, and chemical resistance, which are advantageous for high-performance materials (D. Liaw & Been-Yang Liaw, 2001).
Antimicrobial and Anti-Proliferative Activities
Novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some compounds exhibited significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines (Aamal A. Al-Mutairi et al., 2019).
Gas Transport Properties
Research into aromatic polyamides containing adamantyl moiety has shown that these materials exhibit distinct gas transport properties, making them suitable for applications in gas separation technologies (Debaditya Bera et al., 2014).
Methane Monooxygenase Models
Diiron(III) complexes of tridentate 3N ligands, including those with adamantyl groups, have been studied as functional models for methane monooxygenases. These models are crucial for understanding the selective hydroxylation of alkanes, which has implications for industrial and environmental chemistry (M. Sankaralingam & M. Palaniandavar, 2014).
Radical Polymerization Kinetics
The radical polymerization of 1-adamantyl methacrylate has been studied, showing that the inclusion of adamantyl groups can significantly affect the polymerization kinetics and thermal properties of the resulting polymers. This has implications for designing polymers with specific properties (A. Matsumoto et al., 1991).
Zukünftige Richtungen
While specific future directions for “Methyl 2-(1-adamantylcarbamoylamino)benzoate” are not available, methyl benzoate has sparked interest in its potential as a biofuel, particularly for aviation applications due to its high energy density and low freezing point . Additionally, it has been identified as a promising, environmentally safe insecticide .
Eigenschaften
IUPAC Name |
methyl 2-(1-adamantylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-17(22)15-4-2-3-5-16(15)20-18(23)21-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBCJUDHQPWFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2886914.png)
![N-cyclopentyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d] pyrimidin-3-yl))carboxamide](/img/structure/B2886915.png)


![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2886920.png)
![2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole](/img/structure/B2886923.png)

![2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2886926.png)


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)


![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)